O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate
Brand Name: Vulcanchem
CAS No.: 842138-75-4
VCID: VC0127766
InChI: InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17)
SMILES: CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br
Molecular Formula: C11H10BrN3OS
Molecular Weight: 312.185

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate

CAS No.: 842138-75-4

Cat. No.: VC0127766

Molecular Formula: C11H10BrN3OS

Molecular Weight: 312.185

* For research use only. Not for human or veterinary use.

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate - 842138-75-4

Specification

CAS No. 842138-75-4
Molecular Formula C11H10BrN3OS
Molecular Weight 312.185
IUPAC Name O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate
Standard InChI InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17)
Standard InChI Key QOCIQAAGOLJLQI-UHFFFAOYSA-N
SMILES CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br

Introduction

Chemical Identity and Structure

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is an organic compound with distinctive structural characteristics. It contains a brominated quinoxaline core with a carbamothioate substituent. The compound is formally recognized by its CAS registry number and possesses well-defined molecular properties.

Basic Identifiers

ParameterDetails
CAS Number842138-75-4
Molecular FormulaC₁₁H₁₀BrN₃OS
Molecular Weight312.19 g/mol
IUPAC NameO-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate
Synonyms(5-Bromo-6-quinoxalinyl)carbamothioic Acid O-Ethyl Ester

Structural Information

The compound features a bromine atom at the 5-position of the quinoxaline ring system, with the carbamothioate group attached at the 6-position. This specific structural arrangement contributes to its chemical behavior and pharmaceutical relevance.

Structural ParameterInformation
SMILES NotationCCOC(=S)Nc1ccc2nccnc2c1Br
InChIInChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17)
InChIKeyQOCIQAAGOLJLQI-UHFFFAOYSA-N

Relation to Brimonidine

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate holds particular importance in pharmaceutical contexts as a known impurity of Brimonidine, a therapeutic agent with significant clinical applications.

Brimonidine Overview

Brimonidine is a highly selective α2-adrenergic receptor agonist widely utilized in ophthalmology. Its primary applications include:

  • Treatment of open-angle glaucoma

  • Management of ocular hypertension

  • Reduction of intraocular pressure

The drug works by reducing aqueous humor production in the eye, thus decreasing intraocular pressure .

Physical and Chemical Properties

Understanding the physical and chemical properties of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate provides insights into its behavior and handling requirements.

Physical Characteristics

The compound presents as a solid at room temperature with specific storage requirements for maintaining its stability.

PropertyValue
Physical StateSolid
Long-Term StorageStore in a cool, dry place
Transportation ClassificationNot classified as hazardous material for transport (DOT/IATA)

Chemical Reactivity

While comprehensive reactivity data is limited in the available literature, the compound contains several reactive functional groups:

  • The carbamothioate group can participate in nucleophilic substitution reactions

  • The quinoxaline ring system exhibits aromatic characteristics

  • The bromine substituent provides a site for potential cross-coupling reactions

Applications and Usage

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate serves several important functions in pharmaceutical research and quality control processes.

Analytical Reference Standard

The primary application of this compound is as a reference standard for analytical testing in pharmaceutical quality control. It is used to:

  • Identify and quantify impurities in Brimonidine formulations

  • Validate analytical methods for Brimonidine quality assessment

  • Support stability testing of Brimonidine products

SupplierLocationProduct Identifier
AK ScientificSan Francisco, California, USA4815FH
SynZeal Research Pvt LtdAhmedabad, Gujarat, IndiaSZ-B026010
Impurity.com-IM076196
LGC StandardsCanadaTRC-E900560-1G
PharmaffiliatesIndia-

Research Significance

The significance of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate lies primarily in its role within pharmaceutical quality control and research contexts.

Importance in Quality Control

As a known impurity of Brimonidine, this compound plays a crucial role in:

  • Evaluating the purity profile of Brimonidine formulations

  • Establishing acceptance criteria for pharmaceutical preparations

  • Supporting regulatory compliance for drug products

Structure-Activity Relationship Considerations

The structural similarity to Brimonidine suggests potential for:

  • Investigation of structure-activity relationships

  • Understanding degradation pathways of Brimonidine

  • Development of improved synthetic routes for the parent compound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator